molecular formula C14H22N2O2 B7515728 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Katalognummer B7515728
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: CSYKUTGXYZYRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders.

Wirkmechanismus

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one exerts its pharmacological effects by selectively inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By increasing the levels of GABA in the brain, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates, but with a more specific and targeted effect on GABA metabolism.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to a range of biochemical and physiological effects. These include reduced neuronal excitability, enhanced inhibitory tone, and modulation of synaptic plasticity. In addition, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly due to its ability to enhance GABAergic neurotransmission and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has several advantages for laboratory experiments, including its high potency and selectivity for GABA-AT inhibition, its ability to enhance GABAergic neurotransmission, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one, including:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of epilepsy, addiction, anxiety, and depression.
2. Studies to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of novel 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one derivatives with improved pharmacokinetic properties and selectivity for GABA-AT inhibition.
4. Investigation of the molecular mechanisms underlying 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one's effects on GABAergic neurotransmission and neuronal excitability.
5. Exploration of the potential of 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one as a tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders.
In conclusion, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a potent and selective inhibitor of GABA-AT with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic neurotransmission and reduce neuronal excitability makes it a promising target for drug development and research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and clinical efficacy.

Synthesemethoden

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperidine-1-carboxylic acid with cyclopropylamine, followed by cyclization and carbonylation to form the pyrrolidin-2-one ring. The final product can be obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, 1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

Eigenschaften

IUPAC Name

1-cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-4-2-3-7-15(10)14(18)11-8-13(17)16(9-11)12-5-6-12/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKUTGXYZYRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.